molecular formula C12H12Cl2O3 B7907267 Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate CAS No. 1443311-62-3

Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Cat. No.: B7907267
CAS No.: 1443311-62-3
M. Wt: 275.12 g/mol
InChI Key: SBMRJKITYIBTOL-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate is an ester derivative of 5-(3,4-dichlorophenyl)-5-oxovaleric acid (CAS: 168135-66-8), which features a valeric acid backbone substituted with a 3,4-dichlorophenyl ketone group at the 5-position. The methyl esterification enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMRJKITYIBTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200859
Record name Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester
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Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-62-3
Record name Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 3,4-dichloro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Condensation of Methyl Valerate with 3,4-Dichlorophenyl Ketones

A hypothetical route involves reacting methyl valerate with a 3,4-dichlorophenyl ketone under strong alkaline conditions. For example, using sodium methoxide in methanol, the ester enolate could attack the ketone’s carbonyl carbon, forming the β-keto ester backbone. However, the electron-withdrawing chlorine substituents on the aromatic ring may reduce the ketone’s electrophilicity, necessitating elevated temperatures or prolonged reaction times.

Dieckmann Cyclization Adaptations

While Dieckmann cyclization typically forms cyclic β-keto esters, linear analogs can be accessed through careful substrate design. If a diester precursor containing the 3,4-dichlorophenyl group undergoes intramolecular cyclization, subsequent ring-opening could yield the target compound. This approach would require precise control over reaction conditions to prevent over-cyclization.

Acylation of Methyl Acetoacetate Derivatives

Methyl acetoacetate, a classic β-keto ester, serves as a versatile starting material for aryl-functionalized derivatives. Introducing the 3,4-dichlorophenyl group via electrophilic aromatic substitution or transition metal-catalyzed coupling represents a plausible pathway:

Friedel-Crafts Acylation

Friedel-Crafts acylation could theoretically attach an acyl group to 3,4-dichlorobenzene. However, the electron-deficient nature of the dichlorinated aromatic ring impedes conventional Friedel-Crafts reactions, which favor electron-rich arenes. Alternative strategies, such as using Lewis acid catalysts like FeCl₃ or AlCl₃ under forcing conditions, might overcome this limitation.

Suzuki-Miyaura Coupling

A more modern approach involves palladium-catalyzed cross-coupling between a boronic acid derivative of 3,4-dichlorophenyl and a halogenated β-keto ester. For instance, methyl 5-bromo-5-oxovalerate could couple with 3,4-dichlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base. This method offers regioselectivity and compatibility with sensitive functional groups.

Oxidation of Secondary Alcohol Precursors

Catalytic oxidation of secondary alcohols provides a controlled route to ketones. Applied to this compound, this strategy would involve:

Synthesis of 5-(3,4-Dichlorophenyl)-5-Hydroxyvalerate

First, preparing the secondary alcohol via Grignard addition:

  • React methyl 4-oxopentanoate with 3,4-dichlorophenylmagnesium bromide.

  • Acidic workup yields 5-(3,4-dichlorophenyl)-5-hydroxyvaleric acid.

  • Esterification with methanol produces the methyl ester.

Oxidative Conversion to Ketone

Oxidizing the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane generates the ketone. Transition metal catalysts like RuCl₃ could also facilitate this transformation under milder conditions.

Hydrogenation of β-Keto Esters

While hydrogenation typically reduces ketones to alcohols, reverse engineering suggests that dehydrogenation of saturated esters could yield β-keto esters. For this compound:

Dehydrogenation Catalysts

Palladium on carbon (Pd/C) or copper chromite (CuCr₂O₄) at high temperatures (200–300°C) might abstract hydrogen from methyl 5-(3,4-dichlorophenyl)valerate, forming the ketone. This gas-phase reaction requires precise temperature control to prevent decomposition.

Enzymatic and Biocatalytic Methods

Emerging biocatalytic approaches offer sustainable alternatives:

Lipase-Catalyzed Esterification

Lipases such as Candida antarctica lipase B (CAL-B) can esterify 5-(3,4-dichlorophenyl)-5-oxovaleric acid with methanol in non-aqueous media. This method avoids harsh acids and provides high enantioselectivity if chiral centers are present.

Whole-Cell Biotransformations

Engineered Escherichia coli expressing ketoreductases could theoretically reduce diketones to β-keto esters. However, toxicity of the dichlorophenyl moiety to microbial systems presents a significant challenge.

Comparative Analysis of Synthetic Routes

MethodAdvantagesChallengesYield Potential
Claisen CondensationSimple reagents; scalableLimited electrophilicity of aryl ketonesModerate (40–60%)
Suzuki CouplingHigh regioselectivity; mild conditionsCostly catalysts; halogenated precursorsHigh (70–85%)
Alcohol OxidationControlled oxidation; predictable outcomesMultiple steps; over-oxidation risksModerate (50–70%)
BiocatalyticEco-friendly; enantioselectiveSubstrate toxicity; slow reaction ratesLow (20–40%)

Scientific Research Applications

Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include enzyme inhibition, receptor binding, and subsequent downstream signaling effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 5-(3,5-Difluorophenyl)-3-methyl-5-oxovalerate
  • Structure : Differs by the substitution of 3,4-dichloro with 3,5-difluoro groups and an additional methyl group at the 3-position.
  • Properties: Molecular weight = 256 g/mol, CAS: 1443350-58-0. However, the methyl group introduces steric hindrance, which may limit conformational flexibility .
  • Applications : Used in scientific research as a synthetic intermediate, with stringent safety protocols due to its hazardous handling requirements .
Ethyl 5-(3-Chloro-4-fluorophenyl)-5-oxovalerate
  • Structure : Ethyl ester with a 3-chloro-4-fluorophenyl group.
  • Properties : Similar backbone but with mixed halogen substitution. The fluorine atom may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. This compound is discontinued in commercial catalogs, suggesting challenges in stability or synthesis .
Urea Derivatives with 3,4-Dichlorophenyl Moieties
  • Example : Compound 4t (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) exhibits potent antitubercular activity (MIC = 0.25 µg/mL), outperforming analogs with methyl or trifluoromethyl groups. The 3,4-dichlorophenyl group enhances hydrophobic interactions and target binding, while bulkier substituents (e.g., methyl) reduce efficacy due to steric clashes .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Methyl 5-(3,4-Dichlorophenyl)-5-oxovalerate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Reference
This compound C₁₂H₁₂Cl₂O₃ ~275 (estimated) 3,4-dichlorophenyl, methyl ester Synthetic intermediate, potential pharmacological precursor
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate C₁₃H₁₄F₂O₃ 256 3,5-difluorophenyl, 3-methyl Research intermediate
5-(3,4-Dichlorophenyl)-5-oxovaleric acid C₁₁H₁₀Cl₂O₃ 261.1 3,4-dichlorophenyl, carboxylic acid Precursor for ester derivatives
Compound 4t (urea derivative) C₉H₉Cl₂N₂O 248.09 3,4-dichlorophenyl, urea Antitubercular (MIC = 0.25 µg/mL)

Pharmacological Relevance

  • Binding Interactions : Ligands featuring 3,4-dichlorophenyl groups (e.g., 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione) demonstrate high molecular weights (~491 g/mol) and complex heterocyclic architectures, enabling interactions with targets like NUDT5 in cancer research .
  • Steric vs. Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the ketone, facilitating nucleophilic additions. In contrast, methyl or trifluoromethyl groups introduce steric bulk, reducing reactivity and bioactivity .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a compound with significant biological activity, has gained attention in various fields, including pharmacology and environmental science. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 1443311-62-3
  • Molecular Formula : C₁₁H₈Cl₂O₃
  • Molecular Weight : 263.09 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Regulation : Research indicates that it can affect cell cycle progression, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains suggests a role in microbial inhibition.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant antiproliferative effects.
Cell LineIC50 (µM)Reference
MCF-715.2
A54912.8

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Inhibition : Effective against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)Reference
E. coli62.5
Staphylococcus aureus78.12

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Evaluation :
    • Another research focused on the compound's effectiveness against resistant bacterial strains, revealing that it significantly inhibited growth at concentrations lower than traditional antibiotics .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids. The dichlorophenyl group stabilizes intermediates through resonance and inductive effects.

Reagent/ConditionsProductYieldReferences
KMnO₄ in H₂SO₄ (acidic)5-(3,4-Dichlorophenyl)-5-oxovaleric acid~85%
CrO₃ in acetone (Jones)Same as above~78%

Mechanism :

  • Acidic KMnO₄ oxidizes the ketone to a carboxylic acid via enolate formation and subsequent cleavage.

  • Chromium-based oxidants follow a similar pathway but require controlled conditions to avoid over-oxidation.

Reduction Reactions

The ketone and ester groups are susceptible to reduction, with selectivity depending on reagents.

Reagent/ConditionsProductSelectivityReferences
LiAlH₄ in THF (0°C → reflux)5-(3,4-Dichlorophenyl)-5-hydroxyvalerateKetone → alcohol
NaBH₄ in MeOHPartial reduction of ketoneLow

Notes :

  • LiAlH₄ reduces both the ketone (to a secondary alcohol) and the ester (to a primary alcohol).

  • NaBH₄ selectively reduces the ketone but requires prolonged reaction times.

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

ConditionsProductRate (k)References
1M NaOH, reflux, 4h5-(3,4-Dichlorophenyl)-5-oxovaleric acid0.25 h⁻¹
H₂SO₄ (cat.), H₂O, refluxSame as above0.18 h⁻¹

Mechanism :

  • Base-promoted hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl.

  • Acidic hydrolysis involves protonation of the carbonyl, enhancing electrophilicity.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS), while the ester undergoes nucleophilic acyl substitution (NAS).

Aromatic Substitution

Reagent/ConditionsProductYieldReferences
NH₃, Cu catalyst, 150°C5-(3-Amino-4-chlorophenyl)-5-oxovalerate~60%
NaOMe, DMF, 100°CMethoxy-substituted derivative~45%

Ester Substitution

Reagent/ConditionsProductYieldReferences
Benzylamine, EDCI/DMAP5-(3,4-Dichlorophenyl)-5-oxovaleramide~92%
PhMgBr, THF, -78°C → RTKetone-adduct (Grignard)~75%

Key Insight :

  • EDCI/DMAP facilitates amide bond formation via activation of the ester carbonyl .

  • Grignard reagents add to the ketone, forming tertiary alcohols.

Coupling Reactions

Palladium-catalyzed cross-coupling is feasible with modified substrates:

Reagent/ConditionsProductYieldReferences
Pd(OAc)₂, CO, Et₃SiHAldehyde derivative (via carbonylation)~68%

Mechanism :

  • Reductive carbonylation introduces a formyl group, leveraging triethylsilane as a hydride source .

Condensation Reactions

The ketone participates in aldol condensations under basic conditions:

Reagent/ConditionsProductYieldReferences
LDA, THF, -78°C → PhCHOβ-Hydroxy ketone adduct~82%

Application :

  • Forms chiral intermediates for pharmaceutical synthesis.

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Notes
Oxidation1.2× fasterEnhanced by electron-withdrawing Cl
Ester Hydrolysis0.8× slowerSteric hindrance from dichlorophenyl
Aromatic Substitution1.5× fasterActivated by Cl groups for NAS

Research Findings

  • Antimicrobial Derivatives : Hydrolysis products (e.g., 5-oxovaleric acid derivatives) show moderate activity against S. aureus (MIC = 32 µg/mL).

  • Industrial Scalability : Continuous-flow reactors improve esterification yields to >95%.

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate, and how are intermediates characterized?

Answer:
The synthesis of aryl-valerate derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized dichlorophenyl precursors. For example, intermediates like 5-((3,4-dichlorophenyl)methyl)tetrazole (Figure S31 in ) are synthesized using nano-TiCl4·SiO2 as a catalyst, followed by characterization via FT-IR (stretching vibrations for C-Cl at 750–800 cm⁻¹) and NMR (1H/13C chemical shifts for dichlorophenyl protons at δ 7.2–7.8 ppm and carbonyl carbons at δ 170–180 ppm). Ensure purity via recrystallization in ethanol/water mixtures (1:3 v/v).

Basic: How can researchers validate the structural integrity of this compound derivatives?

Answer:
Use multi-spectral analysis :

  • 1H NMR : Confirm the methyl ester group (singlet at δ 3.6–3.8 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm).
  • 13C NMR : Identify the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C12H11Cl2O3 at m/z 289.02). Cross-reference with computational tools like Gaussian for optimized geometries.

Advanced: How do electronic effects of the 3,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing Cl substituents activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example, in Suzuki-Miyaura couplings, the dichlorophenyl group stabilizes the transition state via resonance withdrawal, enhancing reaction rates with electron-rich boronic acids . Computational studies (DFT at B3LYP/6-31G*) can model charge distribution to predict regioselectivity.

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Impurities like residual dichlorophenyl starting materials or oxidized byproducts (e.g., carboxylic acids) require HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Limit of detection (LOD) can be improved to <0.1 ppm using MRM transitions (e.g., m/z 289 → 253 for the parent ion). Calibrate against certified reference standards .

Advanced: How can molecular docking predict the bioactivity of this compound derivatives?

Answer:
Docking studies (e.g., AutoDock Vina) using ligands like 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethylpurine-2,6-dione (PDB: 5NWH) reveal binding affinities to targets like NUDT5 (ΔG ≈ -9.2 kcal/mol). Optimize hydrogen bonds between the dichlorophenyl group and active-site residues (e.g., Arg44 in NUDT5) . Validate with SPR or ITC assays.

Advanced: What mechanistic insights explain contradictory data in catalytic reductions of the ketone moiety?

Answer:
Contradictions in catalytic hydrogenation yields (e.g., Pd/C vs. Raney Ni) arise from steric hindrance by the dichlorophenyl group. DFT calculations show that Pd/C favors adsorption on (111) facets (ΔEads = -1.8 eV), while Ni catalysts exhibit stronger binding (ΔEads = -2.5 eV), leading to over-reduction. Use low-pressure H2 (1–2 atm) and THF as solvent to mitigate side reactions .

Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:
The ester group hydrolyzes under alkaline conditions (pH > 10) to form 5-(3,4-dichlorophenyl)-5-oxovaleric acid. Monitor degradation via HPLC-UV at 254 nm. For long-term storage, maintain pH 4–6 in amber vials at -20°C. Add antioxidants like BHT (0.1% w/v) to prevent radical-mediated decomposition .

Advanced: How do structural analogs with trifluoromethyl or oxadiazole substitutions compare in agrochemical applications?

Answer:
Analogues like 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-dihydroisoxazol-3-yl)-2-methylbenzoic acid (CAS: N/A) show enhanced herbicidal activity due to increased lipophilicity (logP ≈ 3.8 vs. 2.5 for the parent compound). Structure-activity relationship (SAR) studies correlate the CF3 group with improved membrane permeability (PAMPA assay, Pe ≈ 12 × 10⁻⁶ cm/s) .

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